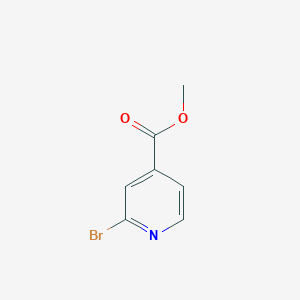

Methyl 2-bromoisonicotinate

Description

Properties

IUPAC Name |

methyl 2-bromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULLTHQTADMZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397265 | |

| Record name | methyl 2-bromoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26156-48-9 | |

| Record name | methyl 2-bromoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-isonicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromoisonicotinate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Methyl 2-bromoisonicotinate in Synthesis

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of heterocyclic scaffolds is paramount to achieving desired pharmacological profiles. Among these, the pyridine ring system is a ubiquitous and privileged structure. Methyl 2-bromoisonicotinate (CAS No. 26156-48-9) has emerged as a critical and versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its value lies in the unique electronic properties of the pyridine ring, further functionalized with a reactive bromine atom at the 2-position and a methyl ester at the 4-position. This arrangement provides a powerful handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This guide offers a comprehensive technical overview of methyl 2-bromoisonicotinate, from its fundamental chemical properties and synthesis to its application in state-of-the-art synthetic methodologies.

Physicochemical and Spectroscopic Properties

Methyl 2-bromoisonicotinate is typically an off-white to light yellow crystalline powder.[1] A thorough understanding of its physical and spectroscopic properties is essential for its effective use in synthesis, including for reaction monitoring and product characterization.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 26156-48-9 | [1][3] |

| Molecular Formula | C₇H₆BrNO₂ | [1][4] |

| Molecular Weight | 216.03 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 34-38 °C | [3] |

| Boiling Point | ~268.0 °C (Predicted) | [1] |

| Density | ~1.6 g/cm³ (Predicted) | [1] |

Spectroscopic Characterization

While a comprehensive set of publicly available, experimentally-derived spectra for this specific compound is limited, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are based on established principles of NMR, IR, and mass spectrometry and data from closely related analogs.

The NMR spectra are crucial for confirming the identity and purity of methyl 2-bromoisonicotinate. The predicted chemical shifts are influenced by the electron-withdrawing nature of the bromine atom, the ester group, and the pyridine nitrogen.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | d | 1H | H-6 | The proton adjacent to the pyridine nitrogen is expected to be the most downfield. |

| ~7.90 | s | 1H | H-3 | The proton ortho to the bromine is deshielded. |

| ~7.75 | d | 1H | H-5 | The proton ortho to the ester is also deshielded. |

| ~3.95 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.5 | C=O | Characteristic chemical shift for an ester carbonyl carbon. |

| ~151.0 | C-6 | Carbon adjacent to the pyridine nitrogen. |

| ~148.0 | C-2 | Carbon bearing the bromine atom, significantly deshielded. |

| ~140.0 | C-4 | Carbon attached to the ester group. |

| ~125.0 | C-5 | Aromatic CH. |

| ~122.0 | C-3 | Aromatic CH. |

| ~52.5 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

The IR spectrum provides valuable information about the functional groups present in the molecule.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2955 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, ~1470 | Medium | C=C and C=N Ring Stretching (Pyridine) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-Br Stretch |

Electron impact mass spectrometry (EI-MS) would be expected to show a distinct molecular ion peak, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted Mass Spectrum Fragmentation

| m/z | Interpretation |

| 215/217 | Molecular ion peak [M]⁺, showing the characteristic bromine isotope pattern. |

| 184/186 | Loss of a methoxy radical (•OCH₃) from the molecular ion. |

| 156/158 | Loss of a carbonyl group (CO) from the [M-OCH₃]⁺ fragment. |

| 136 | Loss of the bromine atom from the molecular ion. |

| 59 | Fragment corresponding to the methoxycarbonyl group [COOCH₃]⁺. |

Synthesis of Methyl 2-bromoisonicotinate: A Representative Protocol

Conceptual Synthetic Workflow

Caption: Synthetic pathway for Methyl 2-bromoisonicotinate.

Experimental Protocol: A Two-Step Synthesis

This protocol is based on established methodologies for the synthesis of related 2-bromopyridine derivatives.[5]

Step 1: Synthesis of 2-Bromo-isonicotinic acid

-

Reaction Setup: To a stirred solution of 48% hydrobromic acid in a round-bottom flask, add 2-amino-isonicotinic acid (1.0 eq.). Cool the mixture to -10 °C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in water and add it dropwise to the reaction mixture, ensuring the temperature remains below -5 °C. Stir for an additional 1 hour at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution.

-

Work-up: Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour. Cool the mixture and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield crude 2-bromo-isonicotinic acid.

Step 2: Esterification to Methyl 2-bromoisonicotinate

-

Reaction Setup: Suspend the crude 2-bromo-isonicotinic acid (1.0 eq.) in methanol.

-

Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (1.5 eq.).

-

Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Discovery

The utility of methyl 2-bromoisonicotinate in drug discovery stems from the reactivity of the C-Br bond at the 2-position of the pyridine ring. This position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[6][7][8] For methyl 2-bromoisonicotinate, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 2-position, a common strategy in the synthesis of biologically active molecules.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of methyl 2-bromoisonicotinate with an arylboronic acid.

-

Reagent Preparation: In an oven-dried Schlenk flask, combine methyl 2-bromoisonicotinate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Catalyst and Solvent Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

-

Reaction Execution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C with stirring for 4-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

Methyl 2-bromoisonicotinate is classified as an irritant and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

Methyl 2-bromoisonicotinate is a high-value intermediate that serves as a cornerstone in the synthesis of a wide range of complex organic molecules. Its well-defined physicochemical properties and the predictable reactivity of its carbon-bromine bond make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity in key transformations such as the Suzuki-Miyaura coupling is essential for leveraging its full potential in the creation of novel therapeutics and other advanced materials. As the demand for sophisticated heterocyclic compounds continues to grow, the importance of versatile building blocks like methyl 2-bromoisonicotinate will undoubtedly increase.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methylpyridine. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

- Vertex AI Search. (n.d.). Exploring Methyl 2-Bromoisonicotinate: A Key Intermediate in Organic Synthesis.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

(n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-isonicotinic acid methyl ester. PubChem. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of a methyl red and b product produced after degradation.... Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 26156-48-9 Cas No. | Methyl 2-bromoisonicotinate | Apollo [store.apolloscientific.co.uk]

- 4. 2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. youtube.com [youtube.com]

A Senior Application Scientist's Technical Guide to Methyl 2-bromoisonicotinate

CAS Number: 26156-48-9

Executive Summary

Methyl 2-bromoisonicotinate is a pivotal heterocyclic building block in modern synthetic chemistry, prized for its versatile reactivity and strategic importance in the development of complex molecular architectures. This guide provides an in-depth examination of its properties, a validated synthesis protocol, and a detailed exploration of its most significant application in palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and grounding all claims in authoritative literature, this document serves as a practical resource for researchers, chemists, and drug development professionals seeking to leverage this compound's unique synthetic potential.

Introduction: The Strategic Value of a Brominated Pyridine Ester

Methyl 2-bromoisonicotinate, systematically named Methyl 2-bromopyridine-4-carboxylate, is a substituted pyridine derivative that has emerged as a cornerstone intermediate in medicinal chemistry and material science.[1] Its structure, featuring a pyridine core with a bromine atom at the 2-position and a methyl ester at the 4-position, offers a powerful combination of features for synthetic manipulation.

The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the C2-bromine bond highly susceptible to oxidative addition by palladium(0) catalysts. This reactivity is the cornerstone of its utility, positioning the compound as an ideal electrophilic partner in a wide array of cross-coupling reactions.[2] Consequently, it serves as a critical linchpin for introducing the isonicotinate scaffold into larger molecules, a motif present in numerous bioactive compounds, including anti-cancer and anti-tuberculosis agents.[3] This guide moves beyond a simple recitation of facts to provide a field-proven perspective on its synthesis and application.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application and safe handling. The key specifications for Methyl 2-bromoisonicotinate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 26156-48-9 | [4][5][6] |

| Molecular Formula | C₇H₆BrNO₂ | [1][3] |

| Molecular Weight | 216.03 g/mol | [3] |

| Appearance | White to light yellow powder or crystal | [3][4] |

| Melting Point | 34 - 38 °C | [1][3] |

| Purity (Typical) | ≥ 98% (by GC) | [3][4] |

| Synonyms | Methyl 2-bromopyridine-4-carboxylate, 2-Bromoisonicotinic acid methyl ester | [4][5] |

| Storage Conditions | Store at room temperature or refrigerated (2-8 °C) in a cool, dark place. | [3][7] |

Synthesis of Methyl 2-bromoisonicotinate: An Optimized Protocol

While commercially available, understanding the synthesis of Methyl 2-bromoisonicotinate provides valuable context for impurity profiling and quality control. The most direct and reliable laboratory-scale synthesis is the acid-catalyzed esterification of its carboxylic acid precursor, 2-bromoisonicotinic acid.

Synthesis Pathway Overview

The reaction is a classic Fischer-Speier esterification, a reversible acid-catalyzed condensation of a carboxylic acid with an alcohol.

Caption: Fischer esterification of 2-bromoisonicotinic acid.

Recommended Protocol: Acid-Catalyzed Esterification

This protocol is adapted from standard esterification procedures for pyridinecarboxylic acids.[8][9]

Materials:

-

2-bromoisonicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-bromoisonicotinic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water.

-

Neutralization: Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting oil or solid can be purified further by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.[10]

In-depth Rationale for Protocol Choices

-

Causality of Reagent Choice:

-

Methanol: Serves as both the reagent and the solvent. Using it in large excess drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield according to Le Châtelier's principle.

-

Sulfuric Acid: Acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, sequestering the water byproduct, which further shifts the equilibrium.[8]

-

-

Trustworthiness Through Self-Validation:

-

Reaction Monitoring: The use of TLC is a critical self-validating step. By comparing the reaction mixture to a spot of the starting material, one can definitively determine the point of reaction completion and avoid unnecessary heating that could lead to side reactions or degradation.

-

Neutralization and Washing: The neutralization step is crucial to remove the acid catalyst. The subsequent washes with water and brine remove any remaining inorganic salts and water-soluble impurities, ensuring a cleaner crude product before final purification. This systematic purification cascade ensures the integrity of the final compound.

-

Core Application: Palladium-Catalyzed Cross-Coupling

The primary value of Methyl 2-bromoisonicotinate lies in its role as an electrophile in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond, a transformation fundamental to modern organic synthesis.[1][11]

The Suzuki-Miyaura Coupling: A Powerful Tool

The Suzuki-Miyaura reaction couples an organoboron compound (nucleophile) with an organohalide (electrophile) in the presence of a palladium catalyst and a base.[12][13] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids. The low toxicity of the boron-containing reagents and byproducts makes it a preferred method in industrial and pharmaceutical settings.[14]

Reaction Mechanism

The catalytic cycle is a well-established three-step process: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki Coupling of Methyl 2-bromoisonicotinate

This protocol provides a robust starting point for coupling Methyl 2-bromoisonicotinate with a generic arylboronic acid.[4][5]

Materials:

-

Methyl 2-bromoisonicotinate (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

-

Schlenk flask or sealed reaction vial, inert gas supply (Argon or Nitrogen).

Step-by-Step Methodology:

-

Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add Methyl 2-bromoisonicotinate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-18 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.[6][10]

Self-Validating System: Rationale and Troubleshooting

-

Expertise in Action - Why These Conditions?

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Degassing the solvent and maintaining an inert atmosphere are absolutely critical for a successful reaction.[6]

-

Base: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[14] The choice of base can significantly impact the reaction; carbonates are a good general-purpose choice.

-

Aqueous Co-solvent: The presence of water often accelerates the reaction. It helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

-

-

Troubleshooting Common Issues:

-

Low or No Conversion: This is often due to an inactive catalyst. Ensure proper inert atmosphere technique. Consider using a pre-catalyst that is more stable to air.

-

Protodeborylation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent.[12] It can be minimized by ensuring the reaction is truly anaerobic and by using the minimum necessary reaction time and temperature.

-

Safety and Handling

Methyl 2-bromoisonicotinate requires careful handling in a laboratory setting.

-

Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of skin contact, wash immediately with plenty of soap and water.[4] In case of eye contact, rinse cautiously with water for several minutes.

-

Conclusion

Methyl 2-bromoisonicotinate (CAS: 26156-48-9) is more than just a chemical intermediate; it is an enabling tool for synthetic innovation. Its well-defined physicochemical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an invaluable asset for constructing complex molecular targets in pharmaceutical and materials research. By understanding the fundamental principles behind its synthesis and application, as detailed in this guide, researchers can confidently and effectively integrate this versatile building block into their synthetic strategies.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Jakobsen, P., et al. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules 2001, 6, 48-53. [Link]

-

Molecules. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Methyl 2-Bromoisonicotinate: A Key Intermediate for Pharmaceutical Innovation. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]

-

Erharuyi, O., et al. Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 2015, 12(1), 54-59. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-bromoisonicotinate

Abstract

Methyl 2-bromoisonicotinate (CAS No. 26156-48-9) is a pivotal heterocyclic building block in the realms of medicinal chemistry and materials science.[1][2] Its strategic importance lies in the versatile reactivity of the bromine substituent on the pyridine ring, which allows for the facile introduction of diverse functional groups, making it an essential intermediate in the synthesis of complex bioactive molecules and functional materials.[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of methyl 2-bromoisonicotinate, tailored for researchers and professionals in drug discovery and chemical development.[1]

Introduction: The Strategic Importance of Methyl 2-bromoisonicotinate

Methyl 2-bromoisonicotinate, also known as methyl 2-bromopyridine-4-carboxylate, is an off-white to light yellow crystalline solid.[1][3][4] Its molecular structure, featuring a bromine atom at the 2-position and a methyl ester at the 4-position of the pyridine ring, offers a unique combination of reactivity and functionality. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C-Br bond, making it a prime substrate for a variety of cross-coupling reactions.

This versatile intermediate is instrumental in the synthesis of a wide range of pharmaceutical compounds, including anti-cancer and anti-tuberculosis agents.[1] In medicinal chemistry, it serves as a scaffold for modifying existing drug structures to enhance efficacy and reduce side effects.[1] Beyond pharmaceuticals, it finds applications in the development of novel agrochemicals and advanced materials such as polymers and coatings.[1][2]

Table 1: Physicochemical Properties of Methyl 2-bromoisonicotinate

| Property | Value | References |

| CAS Number | 26156-48-9 | [1][3][4][5][6][7][8][9] |

| Molecular Formula | C₇H₆BrNO₂ | [1][3][5][6][8] |

| Molecular Weight | 216.03 g/mol | [1][3][6][8][9] |

| Appearance | White to light yellow powder/crystal | [1][4] |

| Melting Point | 34 - 38 °C | [1][3][4][7][8][9] |

| Boiling Point | ~268.0 °C at 760 mmHg | [3][8][9] |

| Purity | ≥ 98% (GC) | [1][4] |

| Storage Conditions | 2 - 8 °C, Keep Cold | [1][8][9] |

Synthesis of Methyl 2-bromoisonicotinate: A Two-Step Approach

The synthesis of methyl 2-bromoisonicotinate is most effectively achieved through a two-step process starting from 2-aminoisonicotinic acid. This pathway involves a Sandmeyer reaction to introduce the bromine atom, followed by an esterification to form the methyl ester.

Step 1: Bromination via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[10][11][12][13] In this context, the amino group of 2-aminoisonicotinic acid is transformed into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[10][11]

Mechanism Rationale: The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[10][11] Copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[13] This highly reactive aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired 2-bromoisonicotinic acid.

Caption: Step 1: Synthesis of 2-bromoisonicotinic acid.

Step 2: Fischer Esterification

The second step involves the esterification of the carboxylic acid group of 2-bromoisonicotinic acid to form the methyl ester. Fischer esterification is a classic and cost-effective method that utilizes an excess of the alcohol (methanol in this case) and a strong acid catalyst, typically sulfuric acid or thionyl chloride.[14]

Mechanism Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. The use of excess methanol helps to drive the equilibrium towards the product side.

Caption: Step 2: Esterification to yield the final product.

Experimental Protocols

Synthesis of 2-bromoisonicotinic acid

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminoisonicotinic acid in aqueous hydrobromic acid (48%).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide in aqueous hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to 60-70 °C and stir for 1-2 hours until gas evolution ceases.

-

Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield crude 2-bromoisonicotinic acid.

Synthesis of Methyl 2-bromoisonicotinate

-

Suspend the crude 2-bromoisonicotinic acid in an excess of methanol in a round-bottom flask.

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid dropwise.[14]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.[14]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[14]

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[14]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization of Methyl 2-bromoisonicotinate

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of methyl 2-bromoisonicotinate is expected to show three distinct signals corresponding to the three aromatic protons on the pyridine ring and one signal for the methyl ester protons. The chemical shifts (δ) and coupling patterns (J) will be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display seven signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Table 2: Expected NMR Data (in CDCl₃)

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.5 | d | H-6 |

| ~7.8 | s | H-3 | |

| ~7.6 | d | H-5 | |

| ~3.9 | s | -OCH₃ | |

| ¹³C | ~164 | s | C=O |

| ~151 | s | C-2 | |

| ~150 | s | C-6 | |

| ~145 | s | C-4 | |

| ~128 | s | C-5 | |

| ~125 | s | C-3 | |

| ~53 | s | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of an ester carbonyl group.[15]

-

C-O Stretch: An absorption band in the 1250-1300 cm⁻¹ range corresponding to the C-O single bond of the ester.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[16] For C₇H₆BrNO₂, these peaks will appear at m/z 215 and 217.

-

Fragmentation: Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a peak at m/z 184/186, and the loss of the entire ester group (-COOCH₃) to give a peak at m/z 156/158.

Safety and Handling

Methyl 2-bromoisonicotinate is classified as an irritant.[6][7][8][17] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7][8][17]

-

Handling: Always handle this compound in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][17] Avoid inhalation of dust and contact with skin and eyes.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1][8][9] It is recommended to store at 2-8 °C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

The synthesis and characterization of methyl 2-bromoisonicotinate are well-established processes that provide access to a highly valuable and versatile chemical intermediate. The two-step synthetic route involving a Sandmeyer reaction followed by Fischer esterification is robust and scalable. Thorough characterization using NMR, IR, and MS is essential to ensure the identity and purity of the final product, which is critical for its successful application in drug discovery and materials science. By understanding the underlying chemical principles and adhering to proper experimental and safety protocols, researchers can confidently synthesize and utilize this important building block for the advancement of their scientific endeavors.

References

-

Safety Data Sheet - Methyl 3-bromoisonicotinate. Angene Chemical. Available at: [Link]

-

China methyl-2-bromoisonicotinate(CAS# 26156-48-9) Manufacturer and Supplier. LookChem. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Methyl 2-Bromoisonicotinate: A Key Intermediate for Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2. PubChem. Available at: [Link]

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. Available at: [Link]

-

Any procedure for the esterification of isonicotinic acid? ResearchGate. Available at: [Link]

-

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Organic Syntheses Procedure. Available at: [Link]

-

mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

[Application of methyl in drug design]. PubMed. Available at: [Link]

-

2-BROMO-ISONICOTINIC ACID METHYL ESTER. Seven Chongqing Chemdad Co. Available at: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Spectra–Structure Correlations in the Mid- and Far-infrared. Society for Applied Spectroscopy. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

- Preparation of bromo acids and esters. Google Patents.

-

12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Molecular Insights into Drug Discovery: Advancing Medicinal Chemistry. SciTechnol. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Mass spectrum of 1-bromo-2-methylpropane. Advanced Organic Chemistry. Available at: [Link]

-

1H NMR spectrum of 1-bromo-2-methylpropane. Advanced Organic Chemistry. Available at: [Link]

-

Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. NIH. Available at: [Link]

-

2-Bromo-2-methylpropionic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

- New menthyl nicotinate synthesis process. Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. Methyl 2-Bromoisonicotinate | 26156-48-9 | TCI AMERICA [tcichemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 26156-48-9 Cas No. | Methyl 2-bromoisonicotinate | Apollo [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. 2-BROMO-ISONICOTINIC ACID METHYL ESTER Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. angenechemical.com [angenechemical.com]

The Versatility of the 2-Bromoisonicotinate Scaffold: A Guide to the Synthesis and Biological Activity of its Derivatives

An In-depth Technical Guide

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many functionalized variants, Methyl 2-bromoisonicotinate stands out as a uniquely versatile starting material for the synthesis of novel bioactive molecules.[1][2] Its strategic placement of a bromine atom and a methyl ester group provides orthogonal handles for a wide array of chemical modifications. This guide offers an in-depth exploration of Methyl 2-bromoisonicotinate derivatives, detailing their synthesis, diverse biological activities, and the underlying structure-activity relationships that govern their therapeutic potential. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

The Strategic Advantage of the Methyl 2-Bromoisonicotinate Core

Methyl 2-bromoisonicotinate (CAS 26156-48-9) is more than a simple heterocyclic compound; it is a carefully designed building block for complex molecular architecture.[2][3] The utility of this scaffold is rooted in two key features:

-

The Bromine Substituent: Positioned at the 2-position of the pyridine ring, the bromine atom serves as an exceptionally effective leaving group and a handle for modern cross-coupling reactions.[3] This allows for the precise and efficient introduction of a wide variety of carbon-based and heteroatomic substituents, which is fundamental to building the molecular diversity required for drug discovery campaigns.[2][3]

-

The Methyl Ester Group: The methyl ester at the 4-position provides a site for classical ester-to-amide conversions or hydrolysis followed by amide coupling. This allows for the attachment of a second diversity element, crucial for fine-tuning properties such as solubility, cell permeability, and target engagement.

This dual functionality makes it a cornerstone intermediate in the synthesis of compounds targeting a broad spectrum of diseases, including cancers, infectious diseases, and neurological disorders.[1][3]

Core Synthetic Workflow

The power of the Methyl 2-bromoisonicotinate scaffold lies in its predictable reactivity in high-yield, functional-group-tolerant reactions. The most common and impactful synthetic routes involve palladium-catalyzed cross-coupling reactions at the bromine-substituted position.

Key Biological Activities of Methyl 2-Bromoisonicotinate Derivatives

The structural diversity achievable from this single starting material has led to the discovery of derivatives with a wide range of biological activities.

Anticancer Activity

Derivatives of isonicotinic acid are recognized for their potential in developing novel anti-cancer agents.[1][4] The ability to append various aromatic and heterocyclic moieties via Suzuki coupling has been particularly fruitful in generating potent kinase inhibitors and antiproliferative compounds.

Mechanism Insight: Kinase Inhibition Many cancers are driven by aberrant signaling from protein kinases. Small molecules that can bind to the ATP-binding pocket of these kinases can block their activity and halt cancer cell proliferation. The isonicotinate scaffold is adept at presenting substituents that form key hydrogen bonds and hydrophobic interactions within these pockets.

Data Summary: Antiproliferative Activity

| Derivative Class | R1 Group (at C2) | R2 Group (at C4) | Target Cell Line | IC₅₀ (µM) | Reference |

| Phenyl-Isonicotinamide | 4-Fluorophenyl | Cyclopropylamine | MCF-7 (Breast) | 5.2 | [5] |

| Pyrazolyl-Isonicotinamide | 1-Methyl-pyrazol-4-yl | N-Piperidine | K562 (Leukemia) | 24.9 | [5] |

| Thienyl-Isonicotinate | Thiophen-2-yl | Methyl Ester | HCT116 (Colon) | 18.7 | [6] |

| Phenyl-Isonicotinamide | 3,4-Dichlorophenyl | Morpholine | A-375 (Melanoma) | 0.4 | [7] |

Note: Data is representative and synthesized from studies on related nicotinic acid derivatives to illustrate potential activities.

Antimicrobial and Antitubercular Activity

Isonicotinic acid derivatives have a long history in antimicrobial therapy, most famously with isoniazid for tuberculosis. Modern derivatives of Methyl 2-bromoisonicotinate continue this legacy, showing promise against a range of bacterial and fungal pathogens.[4][8][9] The presence of the bromine atom itself can enhance antimicrobial activity, and its substitution allows for the introduction of moieties known to disrupt microbial processes.[9][10]

Structure-Activity Relationship (SAR) Insights:

-

Halogenation: The presence of halogens (Br, Cl) on appended aryl rings often correlates with increased potency against Gram-positive bacteria like Staphylococcus aureus.[10][11]

-

Heterocyclic Moieties: Introduction of nitrogen-containing heterocycles such as triazoles or oxadiazoles can enhance activity against mycobacterial strains.[6]

-

Lipophilicity: Adjusting the lipophilicity via the C4 amide substituent is critical for penetration of the bacterial cell wall.

Data Summary: Antimicrobial Activity

| Derivative Class | R1 Group (at C2) | R2 Group (at C4) | Target Organism | MIC (µg/mL) | Reference |

| Hydrazone Derivative | 4-Chlorobenzylidenehydrazinyl | Isonicotinoyl | S. aureus | 7.81 | [12] |

| Oxadiazole Derivative | 5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl | Isonicotinoyl | M. tuberculosis H37Rv | 4.4 | [13] |

| Phenylamino-Isonicotinate | 4-Nitrophenylamino | Methyl Ester | E. coli | 25 | [14] |

| Hydrazone Derivative | 3,5-Diiodosalicylidenehydrazinyl | Isonicotinoyl | S. epidermidis | 1.95 | [12] |

Note: Data is representative and synthesized from studies on related nicotinic acid derivatives to illustrate potential activities.

Experimental Protocols: A Practical Guide

The following protocols are provided as a template for the synthesis and biological evaluation of Methyl 2-bromoisonicotinate derivatives.

Protocol: Synthesis of a 2-Aryl Isonicotinate via Suzuki Coupling

Objective: To synthesize Methyl 2-(4-methoxyphenyl)isonicotinate from Methyl 2-bromoisonicotinate and 4-methoxyphenylboronic acid.

Materials:

-

Methyl 2-bromoisonicotinate (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate, Brine, Anhydrous sodium sulfate (for workup)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-bromoisonicotinate (216 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Solvent Addition: Add 5 mL of the dioxane/water (4:1) mixture to the flask.

-

Reaction: Heat the mixture to 90°C and stir vigorously for 6 hours.

-

Causality Note: The palladium catalyst facilitates the transmetalation and reductive elimination steps of the Suzuki cycle. The base (K₂CO₃) is essential for activating the boronic acid. The aqueous dioxane provides a medium that solubilizes both organic and inorganic reagents.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

Workup: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and wash with 20 mL of water, followed by 20 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to yield the pure product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Evaluation of Anticancer Activity using MTT Assay

Objective: To determine the IC₅₀ value of a synthesized derivative against the MCF-7 human breast cancer cell line.

Materials:

-

MCF-7 cells

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Synthesized derivative (dissolved in DMSO to make a 10 mM stock)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

Multichannel pipette, CO₂ incubator, Plate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivative in culture media (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µM). Remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations. Include wells with media only (blank) and media with DMSO (vehicle control).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Self-Validation Principle: Live, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow MTT tetrazolium ring to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

Methyl 2-bromoisonicotinate has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its predictable reactivity and strategic functionalization points enable the rapid generation of diverse chemical libraries. The derivatives have demonstrated significant potential across multiple therapeutic areas, particularly in oncology and infectious diseases.[1][8] Future research should focus on exploring more complex three-dimensional structures through advanced coupling techniques and leveraging computational modeling to design derivatives with enhanced selectivity and potency. The continued exploration of this scaffold is a promising avenue for the discovery of next-generation therapeutic agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-Bromoisonicotinate: A Key Intermediate for Pharmaceutical Innovation. Retrieved from [Link]

-

OKCHEM. (n.d.). Exploring Methyl 2-Bromoisonicotinate: A Key Intermediate in Organic Synthesis. Retrieved from [Link]

-

Kamal, A., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 20(8), 13860-13878. Available at: [Link]

-

Szychowska, K., et al. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Molecules, 27(19), 6241. Available at: [Link]

-

Maccari, R., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Pharmaceuticals, 14(2), 155. Available at: [Link]

-

Staszewska-Krajewska, O., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489. Available at: [Link]

-

Abdel-Aziz, H., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. European Journal of Medicinal Chemistry, 57, 145-155. Available at: [Link]

-

Kaczor, A. A., et al. (2020). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Molecules, 25(21), 5205. Available at: [Link]

-

Asati, V., et al. (2015). Synthesis and Evaluation of Antimicrobial Activity of Some 2-Morpholinomethylamino-4-(7-Unsubstituted/Substituted Coumarin-3-yl)-6-Chlorosubstitutedphenyl Pyrimidines. Tropical Journal of Pharmaceutical Research, 14(10), 1831-1839. Available at: [Link]

-

Nesterova, O., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 25(23), 5738. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Buy Methyl 3-bromo-2-methylisonicotinate [smolecule.com]

- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of 2-bromopyridine-4-carboxylates

An In-Depth Technical Guide to the Reactivity of 2-Bromopyridine-4-carboxylates

Abstract

The 2-bromopyridine-4-carboxylate scaffold is a cornerstone in modern synthetic chemistry, serving as a versatile building block in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic architecture—an electron-deficient pyridine ring substituted with a reactive bromine atom at the C2 position and a modifiable carboxylate group at the C4 position—offers a rich landscape for chemical transformation. This guide provides a comprehensive exploration of the reactivity of this scaffold, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and manipulations of the carboxylate moiety, offering researchers and drug development professionals the insights needed to effectively harness the synthetic potential of these valuable intermediates.

The Structural and Electronic Landscape

The reactivity of 2-bromopyridine-4-carboxylates is fundamentally governed by the interplay between the electronegative nitrogen atom, the bromine leaving group, and the electron-withdrawing carboxylate group. The nitrogen atom significantly lowers the electron density of the pyridine ring, particularly at the C2, C4, and C6 positions. This electron deficiency makes the ring susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cycles.[3][4] The bromine atom at C2 serves as an excellent leaving group in both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The carboxylate at C4 further enhances the electrophilicity of the ring and provides an additional handle for synthetic diversification.

Caption: Core structure of a 2-bromopyridine-4-carboxylate ester.

Synthesis of the Core Scaffold

The primary route to 2-bromopyridine-4-carboxylates often begins with more readily available starting materials like picoline or pyridine-4-carboxylic acid. A common strategy involves the bromination of a pre-existing pyridine-4-carboxylic acid or its derivative. For instance, pyridine-4-carboxylic acid can be treated with a brominating agent such as N-bromosuccinimide (NBS) to install the bromine at the 2-position. [1]Alternatively, multi-step sequences starting from 4-bromopyridine hydrochloride can be employed, involving esterification followed by other functional group manipulations. [5][6]

Example Synthetic Protocol: Bromination of Pyridine-4-Carboxylic Acid

-

Dissolution: Dissolve pyridine-4-carboxylic acid in an anhydrous, polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).

-

Bromination: Slowly add N-bromosuccinimide (NBS) to the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, the reaction is quenched with water.

-

Purification: The crude product is extracted with an organic solvent. The final pure 2-bromopyridine-4-carboxylic acid can be obtained via recrystallization from a suitable solvent system like ethanol/water. [1]

Reactivity at the C2-Position: The Gateway to Complexity

The C-Br bond at the 2-position is the primary hub of reactivity, enabling the construction of C-C, C-N, and other heteroatom bonds through a variety of powerful chemical methods.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are paramount in modern drug discovery for their reliability and broad functional group tolerance. The electron-deficient nature of the 2-bromopyridine scaffold makes it an excellent substrate for these transformations.

The Suzuki-Miyaura reaction couples the 2-bromopyridine with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of 2-aryl or 2-vinylpyridine derivatives. [7]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Causality in Experimental Choices:

-

Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ.

-

Ligand: Phosphine ligands (e.g., PPh₃, PCy₃) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the oxidative addition and reductive elimination steps. [8]* Base: A base (e.g., K₂CO₃, K₃PO₄) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. [8]

Parameter Typical Reagents/Conditions Purpose Aryl Halide Methyl 2-bromopyridine-4-carboxylate Substrate Boronic Acid Phenylboronic acid Coupling Partner Pd Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ Catalyzes the reaction Ligand PPh₃, PCy₃ Stabilizes Pd, modulates reactivity Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid Solvent Toluene, Dioxane, DMF, often with H₂O Solubilizes reagents | Temperature | 80-120 °C | Provides activation energy |

Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromopyridine-4-carboxylate

-

Inert Atmosphere: To an oven-dried flask, add methyl 2-bromopyridine-4-carboxylate (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

-

Degassing: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water).

-

Reaction: Heat the mixture to reflux (e.g., 90 °C) and stir until TLC/LC-MS indicates complete consumption of the starting material.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography.

This reaction is a powerful tool for forming C-N bonds by coupling the 2-bromopyridine with a primary or secondary amine. [9]It has largely replaced harsher classical methods for synthesizing aryl amines.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Causality in Experimental Choices:

-

Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are often required to promote the reductive elimination step, which is typically rate-limiting. [10][11]* Base: A strong, non-nucleophilic base is needed to deprotonate the amine, forming the palladium amido complex. Sodium tert-butoxide (NaOtBu) is a common choice. [10]* Volatile Amines: For low-boiling-point amines, the reaction is often conducted in sealed tubes to prevent the amine from escaping the reaction mixture. [10][12]

Protocol: Buchwald-Hartwig Amination with a Volatile Amine

-

Inert Atmosphere: In a glovebox, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.) to a sealable reaction tube.

-

Reagent Addition: Add the 2-bromopyridine-4-carboxylate (1.0 eq.) and an anhydrous, aprotic solvent (e.g., Toluene).

-

Amine Addition: Add the volatile amine (e.g., dimethylamine, 1.2-2.0 eq.).

-

Reaction: Seal the tube tightly and heat in an oil bath (e.g., 80-110 °C) with vigorous stirring. Monitor by TLC/LC-MS.

-

Workup: After cooling, carefully unseal the tube. Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

-

Purification: Dry, concentrate, and purify by column chromatography. [12]

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the 2-bromopyridine with a terminal alkyne. [13][14]This reaction is notable for its use of a copper(I) co-catalyst.

Causality in Experimental Choices:

-

Dual Catalyst System: The reaction employs a palladium catalyst to activate the aryl bromide and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper coordinates to the alkyne, lowering its pKa and forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. [13][15]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used both as the base and often as the solvent. It neutralizes the HBr formed during the reaction. [16]

Parameter Typical Reagents/Conditions Purpose Aryl Halide Ethyl 2-bromopyridine-4-carboxylate Substrate Alkyne Phenylacetylene Coupling Partner Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ Main catalyst Cu Co-catalyst CuI Activates the alkyne Base/Solvent Et₃N or iPr₂NH/THF Base and solvent | Temperature | Room Temperature to 60 °C | Mild conditions often suffice |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring is activated towards nucleophilic attack, especially at the C2 and C4 positions. [3][4]A strong nucleophile can directly displace the bromide at the C2 position. The stability of the intermediate (a Meisenheimer complex) is key; attack at C2 allows the negative charge to be delocalized onto the electronegative nitrogen atom, a stabilizing feature that is not possible with attack at C3. [3][4]

Caption: Key steps in the SNAr mechanism at the C2 position.

This reaction is particularly effective with strong nucleophiles like alkoxides (e.g., NaOMe), amines, or thiols. [1]The reaction of 2-fluoropyridines is often faster than that of 2-chloropyridines or 2-bromopyridines due to the high electronegativity of fluorine accelerating the initial nucleophilic attack. [17]

Reactivity at the C4-Position: Fine-Tuning the Scaffold

While the C2-bromo group is often the primary site of reaction, the C4-carboxylate ester offers crucial opportunities for secondary modifications.

-

Ester Hydrolysis: The ester can be easily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) or acid. [1]This carboxylic acid can then be used in further reactions.

-

Amide Bond Formation: The ester can be converted to an amide, either by direct aminolysis with an amine (often requiring heat) or, more commonly, by first hydrolyzing to the acid and then using standard peptide coupling reagents (e.g., HATU, EDC) to form the amide bond.

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Careful selection of milder reagents (e.g., DIBAL-H) can allow for reduction to the corresponding aldehyde.

Experimental Workflow & Logic

A successful transformation of a 2-bromopyridine-4-carboxylate requires careful planning and execution, particularly for sensitive cross-coupling reactions.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

2-Bromopyridine-4-carboxylates are exceptionally powerful and versatile intermediates. Their reactivity is dominated by the C-Br bond at the C2 position, which readily engages in a host of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the strategic installation of diverse aryl, alkyl, amino, and alkynyl groups. Concurrently, the C4-carboxylate group provides a reliable handle for subsequent functionalization, including conversion to acids, amides, and alcohols. A thorough understanding of the electronic properties of this scaffold and the mechanistic underpinnings of its key reactions is essential for any scientist aiming to leverage its full synthetic potential in the pursuit of novel molecules for medicine, agriculture, and materials science.

References

- 2-Bromopyridine-4-carboxylate - Pipzine Chemicals. (n.d.). Pipzine.

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry, 72(9), 3606-7. Retrieved from [Link]

-

Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. Retrieved from [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved from [Link]

- Synthetic method of 2-amino-4-bromopyridine. (n.d.). Google Patents.

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2020). Molecules, 25(19), 4418. Retrieved from [Link]

-

2-Bromopyridine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange. Retrieved from [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2016). Accounts of Chemical Research, 49(7), 1478–1492. Retrieved from [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

-

Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton. Retrieved from [Link]

-

An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 2-Bromopyridine-4-carboxylate: Properties, Applications, Safety, and Supply | Buy High-Purity 2-Bromopyridine-4-carboxylate from China Manufacturer [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Methyl 2-Bromoisonicotinate in Modern Kinase Inhibitor Synthesis

A Senior Application Scientist's Guide to Leveraging a Privileged Heterocyclic Building Block for Accelerated Drug Discovery

Introduction: The Central Role of the Pyridine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, with their dysregulation implicated in a vast array of human diseases, particularly cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a significant portion of these therapeutics are built upon heterocyclic scaffolds.[2][3] Among these, the pyridine ring stands out as a "privileged scaffold," a molecular framework that is recognized with high affinity by multiple biological targets. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it an ideal foundation for building potent and selective inhibitors.[4]

This guide focuses on a particularly valuable building block for this purpose: methyl 2-bromoisonicotinate . This off-the-shelf reagent provides a strategic entry point into a diverse chemical space of kinase inhibitors. The bromine atom at the 2-position serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, while the methyl ester at the 4-position offers a site for further modification or can play a crucial role in binding to the target kinase.[1][5] As a Senior Application Scientist, this whitepaper will not only provide detailed protocols but also delve into the underlying chemical principles and strategic considerations that enable researchers to harness the full potential of this powerful intermediate.

Chemical Reactivity and Strategic Considerations

Methyl 2-bromoisonicotinate is an electron-deficient heterocycle, a feature that profoundly influences its reactivity. The electron-withdrawing nature of both the pyridine nitrogen and the methyl ester group at the 4-position activates the C2-bromine bond, making it an excellent substrate for oxidative addition to a Palladium(0) catalyst—the crucial first step in most cross-coupling reactions.[5][6]

However, this inherent reactivity is a double-edged sword. The pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[5] Furthermore, under basic conditions, the methyl ester can be susceptible to hydrolysis. Therefore, the successful application of methyl 2-bromoisonicotinate hinges on the judicious selection of catalysts, ligands, and reaction conditions to navigate these competing factors. The choice of bulky, electron-rich phosphine ligands, for example, is often critical to facilitate the desired oxidative addition while minimizing catalyst poisoning.[7][8]